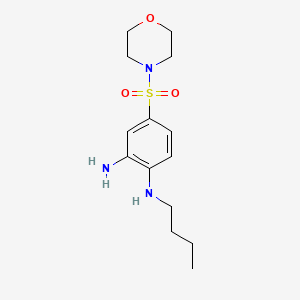

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

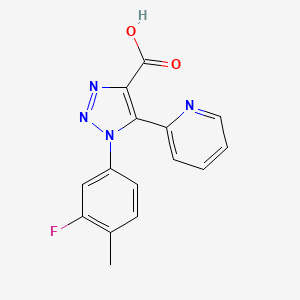

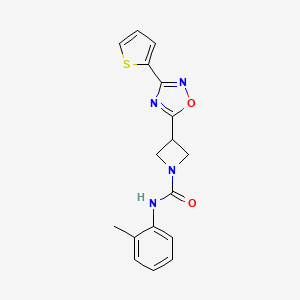

“1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C14H23N3O3S . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine” can be represented as 1S/C14H23N3O3S/c1-2-3-6-16-14-5-4-12 (11-13 (14)15)21 (18,19)17-7-9-20-10-8-17/h4-5,11,16H,2-3,6-10,15H2,1H3 .Physical And Chemical Properties Analysis

“1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine” is a powder that is stored at room temperature . It has a molecular weight of 313.42 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine and its derivatives serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds. The reactivity of morpholine derivatives, such as those with sulfonyl groups, is explored for crafting complex molecular structures. For instance, bromoethylsulfonium salt reactions with 1,2-/1,3-aminoalcohols lead to the formation of six- and seven-membered rings like morpholines and benzoxazepines through annulation processes, showcasing the versatility of these compounds in synthesizing 1,4-heterocyclic compounds (Yar, McGarrigle, & Aggarwal, 2009).

Molecular Structure Analysis

The molecular structures of these compounds reveal intricate details about their conformation and reactivity. X-ray crystallography and spectroscopic studies, such as NMR, provide insights into their molecular conformation. For example, dynamic NMR spectroscopic studies have been utilized to investigate the inversion of the morpholine ring in N-arylsulfonyl morpholines, which is influenced by exocyclic conjugation and the electronic effects of substituents (Modarresi-Alam et al., 2009).

Electrosynthesis

Electrochemical methods have been applied to synthesize 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This approach is highlighted by its mild and regioselective conditions, avoiding the use of hazardous reagents and providing a green alternative to traditional synthetic routes. The anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids as nucleophiles yields high-quality derivatives, emphasizing the method's efficiency and environmental friendliness (Sharafi-kolkeshvandi et al., 2016).

Catalysis and Reaction Mechanisms

Compounds containing the 1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine moiety have been studied for their catalytic properties, particularly in oxygen atom transfer reactions and the oxidation of organic molecules. For example, dioxidomolybdenum(VI) complexes with tripodal tetradentate ligands have been synthesized and used in catalytic oxygen atom transfer, showcasing the potential of these compounds in facilitating environmentally benign oxidation reactions (Maurya, Uprety, & Avecilla, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-N-butyl-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3S/c1-2-3-6-16-14-5-4-12(11-13(14)15)21(18,19)17-7-9-20-10-8-17/h4-5,11,16H,2-3,6-10,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKZIXZHUBFRQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-butyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)

![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)

![methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2691800.png)

![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2691804.png)